molecular formula C18H28N2O B13750087 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- CAS No. 54951-16-5

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-

Cat. No.: B13750087
CAS No.: 54951-16-5
M. Wt: 288.4 g/mol
InChI Key: PQQWTNHZXGJTDN-UHFFFAOYSA-N
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Description

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- is a heterocyclic compound that features a benzene ring fused to an azepine ring. This compound is part of the benzazepine family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a diisopropylaminoethyl group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: This compound shares a similar core structure but lacks the diisopropylaminoethyl group.

    2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one: Another related compound with slight structural variations.

Uniqueness: 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- is unique due to the presence of the diisopropylaminoethyl group, which enhances its biological activity and potential therapeutic applications. This structural feature distinguishes it from other benzazepine derivatives and contributes to its specific chemical and biological properties .

Properties

CAS No.

54951-16-5

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

1-[2-[di(propan-2-yl)amino]ethyl]-4,5-dihydro-3H-1-benzazepin-2-one

InChI

InChI=1S/C18H28N2O/c1-14(2)19(15(3)4)12-13-20-17-10-6-5-8-16(17)9-7-11-18(20)21/h5-6,8,10,14-15H,7,9,11-13H2,1-4H3

InChI Key

PQQWTNHZXGJTDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN1C(=O)CCCC2=CC=CC=C21)C(C)C

Origin of Product

United States

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